molecular formula C8H10F2N2O2 B13315297 2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid

Katalognummer: B13315297
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: QCZVZWVUPFOPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is a fluorinated organic compound that features an imidazole ring substituted with a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridines with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetates, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its difluoroacetic acid moiety enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H10F2N2O2

Molekulargewicht

204.17 g/mol

IUPAC-Name

2,2-difluoro-2-(1-propan-2-ylimidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10F2N2O2/c1-5(2)12-4-3-11-6(12)8(9,10)7(13)14/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

QCZVZWVUPFOPQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CN=C1C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.